N-(4-fluorobenzyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide
Description
N-(4-fluorobenzyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a synthetic small molecule characterized by a piperazine-carboxamide backbone linked to a thiophene-substituted thiazole moiety and a 4-fluorobenzyl group. This structure combines heterocyclic and fluorinated aromatic components, which are common in bioactive compounds targeting receptors or enzymes. The thiophene-thiazole system may enhance π-π stacking interactions, while the fluorinated benzyl group improves metabolic stability and membrane permeability .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4OS2/c21-16-5-3-15(4-6-16)12-22-20(26)25-9-7-24(8-10-25)13-19-23-17(14-28-19)18-2-1-11-27-18/h1-6,11,14H,7-10,12-13H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLMWNZHGWQPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=CS2)C3=CC=CS3)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiazoles
are a type of organic compound that includes a five-membered ring with one sulfur atom and one nitrogen atom. Thiazoles are found in many potent biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs. They are known to interact with a variety of biological targets and can have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities.
Biological Activity
N-(4-fluorobenzyl)-4-((4-(thiophen-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C23H25FN4O2S2
- Molecular Weight : 520.6 g/mol
The structure includes a piperazine ring, a thiophene-thiazole moiety, and a fluorobenzyl substituent, which contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail specific findings related to its efficacy against different biological targets.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds structurally similar to this compound. For example, derivatives containing thiazole and thiophene rings have shown promising results against Mycobacterium tuberculosis and other pathogens.
| Compound | Target Pathogen | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | Mycobacterium tuberculosis | 1.35 - 2.18 | |
| Compound B | Staphylococcus aureus | 3.12 - 12.5 |
Anticancer Activity
The compound's anticancer potential has also been investigated. It has shown inhibitory effects on various cancer cell lines, with mechanisms involving the inhibition of key enzymes like tyrosinase.
| Study | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Study A | B16F10 (melanoma) | <40.43 | Inhibition of tyrosinase activity |
| Study B | HEK-293 (kidney) | Non-toxic | Cytotoxicity evaluation |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes such as tyrosinase, which is crucial in melanin biosynthesis, thereby exerting antimelanogenic effects.
- Receptor Binding : It may bind to various receptors involved in cell signaling pathways, influencing cell proliferation and survival.
Case Study 1: Antitubercular Activity
A recent study synthesized a series of compounds based on the piperazine scaffold and evaluated their activity against Mycobacterium tuberculosis. Among these, several derivatives exhibited significant antitubercular activity with low IC50 values, suggesting that structural modifications can enhance efficacy .
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer properties of similar piperazine derivatives. The results indicated that compounds with a fluorobenzyl group significantly inhibited tumor growth in vitro without causing cytotoxicity in normal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several classes of piperazine-carboxamide derivatives, thiazole-containing molecules, and fluorinated aromatics. Key analogues include:
Physicochemical and Spectral Properties
- Thiazole derivatives (e.g., 4e in ) show lower melting points (~150–170°C) due to flexible alkyl chains .
Spectral Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
